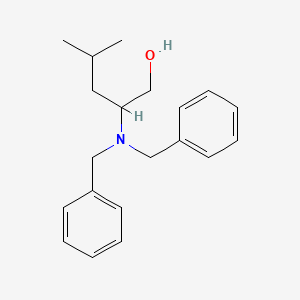

2-(Dibenzylamino)-4-methyl-1-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

307532-07-6 |

|---|---|

Molecular Formula |

C20H27NO |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(2R)-2-(dibenzylamino)-4-methylpentan-1-ol |

InChI |

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1 |

InChI Key |

FWNZCCUWXPYXDR-HXUWFJFHSA-N |

SMILES |

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Pictograms |

Irritant |

sequence |

L |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dibenzylamino 4 Methyl 1 Pentanol and Its Analogues

Stereoselective and Enantioselective Synthesis Routes

The precise control of stereochemistry is a cornerstone in the synthesis of chiral amino alcohols. Advanced catalytic systems and the use of chiral building blocks are instrumental in achieving high levels of enantiopurity and diastereoselectivity.

Asymmetric Transformations Utilizing Chiral Precursors and Homochiral Alpha-Dibenzylamino Aldehydes

The synthesis of specific stereoisomers of amino alcohols can be effectively achieved by starting with enantiomerically pure precursors. Homochiral α-dibenzylamino aldehydes and ketones, derived from the chiral pool (e.g., amino acids), serve as powerful intermediates in this context. diva-portal.orgrsc.org The inherent chirality of these starting materials directs the stereochemical outcome of subsequent transformations.

A key strategy involves the diastereoselective addition of nucleophiles to the carbonyl group of these chiral precursors. For instance, the treatment of a dibenzylamino ketone with a Grignard reagent or other organometallic reagents leads to the formation of a tertiary alcohol. The stereochemistry of the newly formed chiral center is influenced by the existing stereocenter at the α-position, often with a predictable preference for one diastereomer due to steric hindrance. Research on the synthesis of 4-(Dibenzylamino)-1-methylcyclohexan-1-ol isomers demonstrates this principle, where the addition of methylmagnesium bromide to 4-(dibenzylamino)cyclohexan-1-one yields a mixture of cis- and trans-isomers. researchgate.net The facial selectivity of the nucleophilic attack is governed by the conformational preference of the dibenzylamino group, leading to the preferential formation of one diastereomer. researchgate.net

| Precursor | Reagent | Product(s) | Diastereomeric Ratio | Ref |

| 4-(Dibenzylamino)cyclohexan-1-one | Methylmagnesium bromide | trans-4-(Dibenzylamino)-1-methylcyclohexan-1-ol and cis-isomer | 6:1 | researchgate.net |

| 3-(Dibenzylamino)cyclohexan-1-one | Methylmagnesium bromide | trans-3-(Dibenzylamino)-1-methylcyclohexan-1-ol and cis-isomer | 9:1 | researchgate.net |

Copper-Catalyzed Enantioselective Borylations of Allylamines in Amino Alcohol Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of amino alcohols. Specifically, the enantioselective borylation of N,N-protected allylamines provides a versatile route to both 1,2- and 1,3-amino alcohols with high levels of enantiopurity. bohrium.comacs.org This methodology relies on a copper-hydride (CuH) catalyst, often in conjunction with a chiral phosphine (B1218219) ligand, which facilitates the hydroboration of the carbon-carbon double bond in the allylamine (B125299) substrate. acs.orgresearchgate.net

The regioselectivity of the reaction—determining whether a 1,2- or 1,3-amino alcohol is formed—can be controlled by the choice of reaction conditions and the structure of the allylamine. acs.org For example, using a dibenzyl-protected allylamine, a copper-catalyzed hydroboration/oxidation sequence with pinacolborane and a chiral ligand like DTBM-Segphos can yield the corresponding dibenzylated 1,3-amino alcohol with excellent regio- and enantiocontrol. acs.org This approach is significant as it provides access to a range of enantioenriched amino alcohols from common starting materials. bohrium.comacs.org The versatility of this method has been demonstrated in the stereodivergent synthesis of amino alcohols, enabling the preparation of all possible stereoisomers of a product containing multiple stereocenters. nih.govnih.gov

| Ligand | Product Type | Enantiomeric Excess (ee) | Ref |

| DTBM-Segphos (L7) | 1,3-Amino Alcohol | High | acs.org |

| Binap (L1) | Not competent | - | acs.org |

| Norphos (L6) | Not competent | - | acs.org |

Diastereoselective Control in the Formation of Beta-Amino-Alpha-(trifluoromethyl) Alcohols

The synthesis of fluorinated analogues, particularly β-amino-α-(trifluoromethyl) alcohols, presents unique challenges and opportunities in medicinal chemistry. acs.org A primary method for their preparation is the nucleophilic trifluoromethylation of α-amino aldehydes or ketones using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). nih.gov

When this reaction is performed on an N,N-dibenzyl α-amino aldehyde, the addition of the trifluoromethyl group proceeds with notable diastereoselectivity. The reaction typically favors the formation of the anti-diastereomer. nih.gov Researchers have developed a method to access the corresponding syn-isomer by first oxidizing the anti-alcohol product to the α-dibenzylamino trifluoromethyl ketone under Swern conditions. Subsequent diastereoselective reduction of this ketone, for example with a reducing agent like NaBH4, can then yield the syn-β-amino-α-(trifluoromethyl) alcohol as the major product. nih.gov This two-step sequence allows for controlled access to either diastereomer. nih.govacs.org Studies on cyclic systems, such as the trifluoromethylation of 4-(dibenzylamino)cyclohexan-1-one, have also confirmed the ability to generate specific diastereomers of trifluoromethyl carbinols with high selectivity. researchgate.net

| Starting Material | Reaction Sequence | Major Product Diastereomer | Ref |

| N,N-dibenzyl α-amino aldehyde | 1. TMS-CF3 | anti-β-Amino-α-(trifluoromethyl) alcohol | nih.gov |

| anti-β-Amino-α-(trifluoromethyl) alcohol | 1. Swern Oxidation 2. NaBH4 Reduction | syn-β-Amino-α-(trifluoromethyl) alcohol | nih.gov |

Functional Group Transformations and Derivatization Strategies

The dibenzylamino and hydroxyl moieties in the target compound are versatile functional groups that can be manipulated through various chemical transformations. These derivatizations are essential for building more complex molecules or for unmasking reactive sites at the appropriate stage of a synthesis.

Hydrogenolysis of Dibenzylamino Moieties for Primary Amine Formation

The dibenzylamino group often serves as a protecting group for a primary amine. rsc.org The two benzyl (B1604629) groups can be readily removed through catalytic hydrogenolysis to reveal the primary amine functionality. This transformation is typically accomplished by treating the dibenzylamino compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.govresearchgate.net

This deprotection is a clean and efficient reaction that is widely used in organic synthesis. For example, N-benzylated amino alcohols are smoothly debenzylated under these conditions to yield the corresponding optically active primary amino alcohols. nih.gov The process is highly valuable as it is generally compatible with many other functional groups and proceeds with high yield. diva-portal.org

| Substrate | Catalyst | Product | Ref |

| N-Benzylated amino alcohol | H₂, Pd(OH)₂/C | Primary amino alcohol | nih.gov |

| N,N-Dibenzylamino compound | H₂, Pd/C | Primary amine | researchgate.net |

Selective Protection and Deprotection of Hydroxyl and Amine Functions

In the synthesis of complex molecules containing amino alcohol motifs, the selective protection and deprotection of the amine and hydroxyl groups are of paramount importance. organic-chemistry.org This allows for specific chemical modifications at other parts of the molecule without affecting these sensitive functional groups.

Given that the amino group is generally more nucleophilic than the hydroxyl group, it can often be selectively protected in the presence of an unprotected alcohol. researchgate.net Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are typically installed using reagents like Boc anhydride (B1165640) or benzyl chloroformate, respectively. researchgate.net

Conversely, the hydroxyl group can be protected using a variety of reagents, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers. For the simultaneous protection of both functionalities in 1,2- or 1,3-amino alcohols, cyclic derivatives like N,O-acetals or cyclic sulfamidites can be employed. jst.go.jpthieme-connect.de These cyclic protecting groups can be installed in one step and removed later to reveal both the amine and alcohol. The choice of protecting group is critical and is dictated by its stability to the reaction conditions planned for subsequent steps and the orthogonality of its removal conditions relative to other protecting groups in the molecule. organic-chemistry.org For instance, a Boc group is removed under acidic conditions, while a benzyl group is typically cleaved by hydrogenolysis, allowing for selective deprotection. organic-chemistry.orgnih.gov

| Functional Group to Protect | Protecting Group | Typical Reagent | Deprotection Condition | Ref |

| Amine (-NH₂) | Boc | Boc Anhydride | Acid (e.g., TFA) | organic-chemistry.orgresearchgate.net |

| Amine (-NH₂) | Trityl (Tr) | Trityl Chloride (TrCl) | Mild Acid or Hydrogenolysis | nih.gov |

| 1,2- or 1,3-Amino Alcohol | N,O-Acetal | 2,2-Dimethoxypropane | Acidic Hydrolysis | thieme-connect.de |

| 1,2- or 1,3-Amino Alcohol | Cyclic Sulfamidite | Thionyl Chloride (SOCl₂) | Thiophenol | jst.go.jp |

Synthesis of Trifluoromethylated Analogues

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. beilstein-journals.org Various synthetic methodologies have been developed to produce trifluoromethylated analogues of β-amino alcohols.

One effective strategy involves the nucleophilic trifluoromethylation of α-amino aldehydes using (trifluoromethyl)trimethylsilane (TMS-CF₃). This reaction proceeds with diastereoselectivity, favoring the formation of the anti-isomer. nih.gov To obtain the syn-isomer, a two-step process can be employed, which involves the oxidation of the resulting alcohol to a ketone, followed by a diastereoselective reduction. nih.gov

Another approach utilizes chiral 2-trifluoromethyl-1,3-oxazolidines as starting materials. acs.org Mannich-type reactions involving these chiral fluorinated iminium ions have been shown to proceed with good yields and high diastereoselectivity. acs.org This method provides access to enantiopure unprotected fluorinated β-amino ketones, which can be subsequently reduced to the corresponding γ-amino alcohols. acs.org

A highly diastereoselective route to enantiopure β-trifluoromethyl β-amino alcohols involves the addition of organolithium reagents to chiral 2-hydroxymethyl fluorinated oxazolidines (Fox). acs.orgthieme-connect.com This method is notable for its ability to produce products with high enantiopurity from either a single diastereomer or a mixture of two oxazolidine (B1195125) diastereomers. thieme-connect.com

The synthesis of α-trifluoromethyl-β-amino alcohols can be achieved through the trifluoromethylation of β-keto-benzyl-O-oximes with the Ruppert-Prakash reagent (TMSCF₃), followed by reduction of the resulting trifluoromethylated benzyl-O-oximes with lithium aluminum hydride (LiAlH₄). mdpi.com This process has been demonstrated to be highly chemo- and stereoselective. mdpi.com

Furthermore, the rearrangement of β-amino-α-trifluoromethyl alcohols can be used to synthesize optically active α-trifluoromethylamines and β-amino-β-trifluoromethyl alcohols. acs.org This is achieved by activating the hydroxy group, which leads to the formation of an aziridinium (B1262131) ion intermediate that can then be attacked by a nucleophile. acs.org

Table 1: Selected Methods for the Synthesis of Trifluoromethylated Amino Alcohols

| Starting Material | Reagent(s) | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| α-Amino aldehyde | (Trifluoromethyl)trimethylsilane (TMS-CF₃) | anti-β-Amino-α-trifluoromethyl alcohol | Diastereoselective addition | nih.gov |

| Chiral 2-trifluoromethyl-1,3-oxazolidine | Organozinc reagents (Reformatsky), Enolates (Mannich) | β-Trifluoromethyl-β-amino ester, β-Trifluoromethyl-β-amino ketone | Diastereoselective synthesis | acs.org |

| Chiral 2-hydroxymethyl fluorinated oxazolidine (Fox) | Organolithium reagents | Enantiopure β-trifluoromethyl β-amino alcohol | Highly diastereoselective | acs.orgthieme-connect.com |

Multi-Component Reactions and Cascade Processes for Constructing Amino Alcohol Scaffolds

Multi-component reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules like amino alcohols from simple precursors in a single pot. mdpi.com These strategies are highly valued for their ability to reduce waste, save time, and simplify purification procedures.

One notable multi-component approach for the synthesis of β-amino alcohols involves the one-pot reaction of an aryl amine, a ketone, and a cyclic ether or an alcohol. nih.gov This reaction is mediated by a TiCl₄/Zn/t-BuOOH system and proceeds through the nucleophilic radical addition of ketyl radicals to in situ generated ketimines. nih.gov

Enzymatic cascade reactions have emerged as powerful tools for the synthesis of chiral amino alcohols. nih.gov For instance, a two-enzyme cascade has been engineered to convert C4–C7 diols into the corresponding amino alcohols under mild, aqueous conditions at room temperature and pressure. ornl.gov This biocatalytic approach offers high selectivity and sustainability. ornl.gov Another enzymatic cascade utilizes a dioxygenase for the regio- and diastereoselective hydroxylation of an unactivated C-H bond in L-lysine, followed by a decarboxylase to cleave the carboxylic acid group, yielding chiral amino alcohols. nih.govjove.com

The Mannich reaction, a classic MCR, can be adapted for the synthesis of β-aminoketones, which are direct precursors to β-amino alcohols. mdpi.com Modern variations of this reaction employ various catalysts, including nanomagnetic Fe₃O₄@Qs/Ni(II), to facilitate the one-pot reaction of aldehydes, amines, and ketones in high yields. rsc.org

More recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed. westlake.edu.cn This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn It effectively addresses the challenges of chemo- and stereoselectivity by preferentially reducing the imine to form an α-amino radical, which is then trapped by chromium(II) to form an alkyl chromium intermediate. westlake.edu.cn

Photoredox catalysis has also been applied to trigger cascade reactions for the synthesis of functionalized β-amino alcohols. organic-chemistry.org The reaction of styrenes or phenylacetylenes, enol derivatives, and O-acyl hydroxylamines, initiated by a photoredox catalyst, proceeds through a nitrogen-centered radical to construct the amino alcohol framework. organic-chemistry.org

Table 2: Multi-Component and Cascade Reactions for Amino Alcohol Synthesis

| Reaction Type | Key Reactants | Catalyst/Mediator | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Radical Addition | Aryl amine, Ketone, Cyclic ether/Alcohol | TiCl₄/Zn/t-BuOOH | β-Amino-ether / β-Amino-alcohol | One-pot, three-component synthesis | nih.gov |

| Enzymatic Cascade | Diol | Two-enzyme system | Amino alcohol | Mild, aqueous conditions, high selectivity | ornl.gov |

| Enzymatic Cascade | L-lysine | Dioxygenase, Decarboxylase | Chiral amino alcohol | Diastereoselective C-H oxidation | nih.govjove.com |

| Mannich Reaction | Aldehyde, Amine, Ketone | Nanomagnetic Fe₃O₄@Qs/Ni(II) | β-Aminoketone | High yields, recyclable catalyst | rsc.org |

| Asymmetric Cross-Coupling | Aldehyde, Imine | Chromium catalyst | Chiral β-amino alcohol | Radical polar crossover strategy | westlake.edu.cn |

| Photoredox Cascade | Styrene/Phenylacetylene, Enol derivative, O-acyl hydroxylamine | Photoredox catalyst | Functionalized β-amino alcohol | Nitrogen-centered radical triggered | organic-chemistry.org |

Reaction Mechanisms and Reactivity Studies of 2 Dibenzylamino 4 Methyl 1 Pentanol Derivatives

Mechanistic Investigations of Carbon-Carbon and Carbon-Nitrogen Bond Formations

The synthesis and transformation of amino alcohol derivatives involve a variety of mechanistic pathways for constructing C-C and C-N bonds. These reactions are fundamental for elaborating the molecular framework.

Key C-N bond-forming strategies often utilize the alcohol or a derivative as a directing group or precursor. One prominent method is the catalytic C-H amination. For instance, palladium-catalyzed allylic C-H amination provides a direct route to syn-1,3-amino alcohols from bis-homoallylic alcohol precursors. libretexts.org The mechanism is believed to involve a heterolytic allylic C-H cleavage mediated by a Pd(II)/sulfoxide system, generating a π-allyl Pd intermediate. libretexts.org Subsequent intramolecular amination is promoted by the catalyst's counterion acting as a base. libretexts.org Another powerful approach involves a multi-catalytic system, such as an Iridium photocatalyst and a chiral Copper catalyst, to achieve enantioselective radical C-H amination of alcohols to form vicinal amino alcohols. nih.gov This process is initiated by the selective formation of an N-centered radical via triplet sensitization, followed by regio- and enantioselective hydrogen atom transfer (HAT) and stereoselective amination. nih.gov

Iron catalysis offers a sustainable method for C-N bond formation between alcohols and amines through a "hydrogen borrowing" mechanism. rsc.org In this process, an iron cyclone complex first catalyzes the oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst, now in a hydride form, reduces the imine to the final amine product. rsc.org However, this method can be inhibited by basic and unhindered amines like benzylamine, which can form stable, deactivating complexes with the catalyst. rsc.org

For C-C bond formation, reductive cross-coupling reactions (RCCR) are a cornerstone for synthesizing β-amino alcohols from imines and carbonyl compounds. organic-chemistry.orgacs.org These reactions can be mediated by reagents like samarium(II) iodide (SmI₂), which generates α-aminoalkyl radicals from imines that can couple with ketyl radicals from carbonyl compounds. organic-chemistry.org More advanced catalytic systems, such as a Cr/photoredox dual catalysis, enable the generation of α-amino carbanion equivalents from α-silyl amines, which can then add nucleophilically to carbonyls, including previously challenging ketones and acyl silanes. rsc.org Similarly, copper-catalyzed reductive couplings of aldehydes with allenamides provide a highly diastereo- and enantioselective route to chiral 1,2-aminoalcohols. researchgate.netnih.gov

Table 1: Mechanistic Approaches to C-C and C-N Bond Formation in Amino Alcohol Synthesis This table is interactive. Click on the headers to sort.

| Bond Type | Reaction | Key Mechanistic Feature | Catalyst/Reagent | Ref |

|---|---|---|---|---|

| C-N | Allylic C-H Amination | Pd(II)-mediated heterolytic C-H cleavage | Pd/Sulfoxide | libretexts.org |

| C-N | Radical C-H Amination | Photocatalytic generation of N-centered radical | Ir/Cu dual catalyst | nih.gov |

| C-N | Hydrogen Borrowing | Catalyst-mediated alcohol oxidation-imine reduction cycle | Iron cyclone complex | rsc.org |

| C-C | Reductive Cross-Coupling | α-aminoalkyl radical formation | SmI₂ | organic-chemistry.org |

| C-C | Reductive Coupling | In situ generation of α-amino carbanion equivalent | Cr/Photoredox dual catalyst | rsc.org |

| C-C | Reductive Coupling | Umpolung of amino-substituted allyl nucleophile | Cu/NHC catalyst | researchgate.netnih.gov |

Stereochemical Control and Regioselectivity in Alkene Functionalization Reactions

Achieving high stereochemical control and regioselectivity is paramount when functionalizing alkenes to produce chiral amino alcohol derivatives. The inherent chirality of a substrate, a chiral catalyst, or a covalently bound chiral auxiliary can direct the stereochemical outcome of a reaction. diva-portal.org

In transition metal-catalyzed reactions, the ligand bound to the metal center is often the primary source of stereocontrol. The Sharpless asymmetric aminohydroxylation is a classic example, though it can sometimes suffer from moderate yields due to regioselectivity issues. diva-portal.org More recent methods offer improved control. For instance, the palladium-catalyzed allylic C-H amination to form syn-1,3-amino alcohols demonstrates high diastereoselectivity (>20:1) with no erosion of enantiomeric excess. libretexts.org This highlights the ability of the catalytic system to control the geometry of the intermediate and the trajectory of the nucleophilic attack.

Multi-catalytic strategies have emerged as a powerful tool for stereocontrol. The enantioselective radical β-C–H amination of alcohols uses a chiral copper catalyst to control the stereochemistry of the hydrogen atom transfer (HAT) and subsequent amination steps. nih.gov This approach bypasses the need for chiral auxiliaries or precursors from the chiral pool, such as amino acids. nih.gov

Regioselectivity is also a critical challenge, particularly in reactions like aminohydroxylation. diva-portal.org The choice of catalyst and directing groups on the substrate can circumvent this issue. diva-portal.org In nickel-catalyzed reductive couplings, a VAPOL-derived phosphoramidite (B1245037) ligand was found to be uniquely effective at reversing the typical regiochemical course of reactions between aldehydes and carbamate-protected aminopentadienoates, leading to anti-configured vicinal amino alcohol derivatives with high optical purity. acs.org

Rearrangement Processes within Amino Alcohol Systems and Related Pentanols

The 1,2-amino alcohol framework in derivatives of 2-(dibenzylamino)-4-methyl-1-pentanol is susceptible to various rearrangement reactions, often triggered by the activation of the hydroxyl group.

A common rearrangement of β-amino alcohols proceeds through an aziridinium (B1262131) intermediate. rsc.orgnih.gov This process is initiated by transforming the hydroxy group into a good leaving group, for example, by reaction with trifluoroacetic anhydride (B1165640). nih.gov The neighboring amino group then participates in an intramolecular nucleophilic substitution to form a strained three-membered aziridinium ring. rsc.org This ring can then be opened by an external nucleophile at either of the two carbon atoms. rsc.org The regioselectivity of the ring-opening is influenced by the steric and electronic nature of the substituents, the nucleophile, and the reaction conditions. rsc.org

The Tiffeneau-Demjanov rearrangement provides a pathway to convert 1,2-aminoalcohols into ketones. libretexts.org This reaction occurs upon treatment with nitrous acid (HNO₂), which converts the primary amine into a diazonium salt. libretexts.org The diazonium group is an excellent leaving group (N₂), and its departure generates a carbocation. This is followed by a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged, more stable carbocation, which upon deprotonation yields a ketone. libretexts.org

More recently, radical rearrangements have been employed. A photocatalytic method using bifunctional reagents enables a radical Brook rearrangement to convert alkenes into γ-amino (1,3-) alcohols. nih.govacs.org This process involves the energy transfer-mediated homolysis of an N-O bond, followed by the key rearrangement step. nih.govacs.org Another notable transformation is the Smiles rearrangement, which has been applied in a metal-free, two-step cascade to synthesize β-amino alcohols from sulfonamides and epoxides. acs.org

Role of Transition Metal Catalysis in Chemical Transformations Involving the Compound

Transition metal catalysis is indispensable for achieving a wide range of chemical transformations involving amino alcohol derivatives, offering mild reaction conditions and unique reactivity compared to traditional methods. nih.gov Metals such as palladium, copper, rhodium, iridium, nickel, and iron are frequently used to catalyze C-C, C-N, and C-O bond formations.

Palladium (Pd): Palladium catalysts are highly effective in C-H activation and cross-coupling reactions. As mentioned, Pd(II)/sulfoxide systems catalyze allylic C-H amination to produce syn-1,3-amino alcohols. libretexts.org Palladium is also central to carbonylative annulations that can form β-lactams from amines via C-H activation. masterorganicchemistry.com

Copper (Cu): Copper catalysis is versatile in asymmetric synthesis. Chiral copper complexes are used in the enantioselective propargylic amination of alkyne-functionalized oxetanes to yield γ-amino alcohols with challenging tertiary stereocenters. nih.govresearchgate.net In dual catalytic systems with iridium, chiral copper catalysts control the enantioselectivity of radical C-H amination. nih.gov Furthermore, Cu-catalyzed reductive couplings are pivotal for the aminoallylation of aldehydes and ketones. researchgate.netnih.gov

Rhodium (Rh) and Iridium (Ir): These metals are prominent in asymmetric hydrogenation and transfer hydrogenation. For example, complementary methods for the diastereoselective reduction of N-PMP-protected β-amino ketones use an Ir-catalyst for asymmetric transfer hydrogenation to get anti-γ-amino alcohols, while a Rh-based BINAP catalyst is used in asymmetric hydrogenation to obtain the syn-products. rsc.org

Nickel (Ni): Nickel catalysts provide a mild and efficient alternative for reactions that are difficult under thermal conditions, such as intramolecular [4+2] cycloadditions. nih.gov They are also used in the reductive coupling of aldehydes with aminodienoates to form vicinal amino alcohols. acs.org

Iron (Fe): As a less expensive and more earth-abundant metal, iron is an attractive catalyst for sustainable chemistry. Iron cyclone complexes catalyze C-N bond formation through the "hydrogen borrowing" mechanism. rsc.org

Table 2: Transition Metal Catalysis in Transformations of Amino Alcohol Derivatives This table is interactive. Click on the headers to sort.

| Metal | Transformation Type | Example Reaction | Mechanistic Role of Metal | Ref |

|---|---|---|---|---|

| Palladium | C-N Formation | Allylic C-H Amination | C-H cleavage, π-allyl intermediate formation | libretexts.org |

| Copper | C-N Formation | Asymmetric Propargylic Amination | Activation of alkyne, Lewis acid catalysis | nih.govresearchgate.net |

| Iridium | C-N Formation | Radical C-H Amination (with Cu) | Photocatalyst for triplet energy sensitization | nih.gov |

| Rhodium | C-O Reduction | Asymmetric Hydrogenation of β-amino ketones | Catalyzes H₂ addition to C=O bond | rsc.org |

| Iridium | C-O Reduction | Asymmetric Transfer Hydrogenation | Catalyzes hydrogen transfer from donor (e.g., 2-propanol) | rsc.org |

| Nickel | C-C Formation | Reductive Coupling | Forms Ni(0) active species, oxidative addition | acs.org |

| Iron | C-N Formation | Hydrogen Borrowing | Alcohol oxidation and imine reduction | rsc.org |

| Chromium | C-C Formation | Reductive Coupling (with Photoredox) | Forms nucleophilic α-aminoalkyl-Cr species | rsc.org |

Advanced Spectroscopic Characterization in Research of 2 Dibenzylamino 4 Methyl 1 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidationull.esacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 2-(Dibenzylamino)-4-methyl-1-pentanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. acs.org For chiral molecules such as this amino alcohol, NMR is particularly crucial for elucidating its stereochemistry. ull.es

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) (-CH₂-) protons of the benzyl groups, the protons of the pentanol (B124592) backbone, and the hydroxyl (-OH) proton. The aromatic protons would typically appear in the downfield region (around 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring currents. The benzylic methylene protons would likely appear as two distinct doublets, a consequence of being diastereotopic due to the adjacent chiral center. The protons on the pentanol chain, including the methine proton at the chiral center (C2), the methylene protons adjacent to the nitrogen and the hydroxyl group, and the terminal methyl groups, would each have characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 10H | Ar-H (aromatic protons of benzyl groups) |

| ~3.8 | d | 2H | N-CH ₂-Ph (diastereotopic benzyl protons) |

| ~3.5 | d | 2H | N-CH ₂-Ph (diastereotopic benzyl protons) |

| ~3.6 | m | 1H | CH ₂-OH |

| ~3.4 | m | 1H | CH ₂-OH |

| ~2.8 | m | 1H | N-CH |

| ~1.6 | m | 1H | CH -(CH₃)₂ |

| ~1.2 | t | 2H | CH ₂-CH(CH₃)₂ |

| ~0.9 | d | 6H | CH(CH ₃)₂ |

| (variable) | s (broad) | 1H | OH |

Note: This is a predicted data table based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

The aromatic carbons of the benzyl groups would be found in the range of 127-140 ppm. The benzylic methylene carbons and the carbons of the pentanol backbone would appear at higher field (more shielded) positions. The carbon bearing the hydroxyl group (-CH₂OH) and the carbon attached to the nitrogen atom (-CH-N) would have characteristic shifts influenced by the electronegative oxygen and nitrogen atoms, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140 | Ar-C (quaternary aromatic carbon) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~65 | C H₂-OH |

| ~60 | N-C H |

| ~54 | N-C H₂-Ph |

| ~43 | C H₂-CH(CH₃)₂ |

| ~25 | C H-(CH₃)₂ |

| ~23 | CH(C H₃)₂ |

| ~22 | CH(C H₃)₂ |

Note: This is a predicted data table based on typical values for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure Confirmationnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its functional groups.

For this compound, the FTIR spectrum would be expected to show the following key features:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding.

Multiple sharp peaks between 2850 and 3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic (pentanol chain) and aromatic (benzyl groups) parts of the molecule.

Aromatic C=C stretching vibrations would appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

The C-N stretching vibration of the tertiary amine would likely be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.

A strong C-O stretching vibration from the primary alcohol would be expected around 1050 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1375 | C-H bend | -CH₃ |

| 1000-1200 | C-N stretch | Tertiary Amine |

| ~1050 | C-O stretch | Primary Alcohol |

Note: This is a predicted data table based on typical values for similar structures. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. arxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. rsc.org For chiral molecules, specialized techniques like Raman Optical Activity (ROA) can even provide detailed stereochemical information. rsc.org

In the Raman spectrum of this compound, one would expect to observe:

Strong signals for the aromatic C-C stretching vibrations of the benzyl groups.

Signals corresponding to the C-H stretching and bending modes.

Vibrations associated with the C-C backbone of the pentanol chain.

The low-frequency region of the Raman spectrum can be particularly informative for characterizing crystal packing and intermolecular interactions in the solid state. nih.gov For chiral compounds, differences in the Raman spectra between the pure enantiomer and a racemic mixture can sometimes be observed, providing insights into the different crystal structures. nih.govacs.org

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| 2800-3000 | C-H stretch | Aliphatic |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| 800-1200 | C-C stretch | Aliphatic Backbone |

Note: This is a predicted data table based on typical values for similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or high molecular weight compounds. In the analysis of this compound, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺ due to the presence of the basic tertiary amine group.

Expected Fragmentation Pattern:

The fragmentation of the parent ion in ESI-MS provides valuable structural information. For this compound, the fragmentation is anticipated to occur at the C-N bonds and the C-C bonds adjacent to the nitrogen atom and the hydroxyl group. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org The loss of a benzyl group (C₇H₇, 91 Da) or a dibenzylamino group would be a characteristic fragmentation. Another likely fragmentation is the loss of a water molecule (H₂O, 18 Da) from the protonated molecule, a common fragmentation for alcohols. libretexts.org

Hypothetical ESI-MS Data Table:

| m/z (amu) | Proposed Fragment Ion | Fragmentation Pathway |

| 298.46 | [M+H]⁺ | Protonated molecular ion |

| 280.45 | [M+H - H₂O]⁺ | Loss of water |

| 206.32 | [M+H - C₇H₇]⁺ | Loss of a benzyl group |

| 198.31 | [C₁₄H₁₆N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

| 91.12 | [C₇H₇]⁺ | Benzyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity and confirming the identity of volatile and semi-volatile compounds. who.int

Purity Assessment:

In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single major peak, indicating the presence of a pure compound. who.int The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions. The presence of additional peaks would suggest the presence of impurities, and the area under each peak can be used to estimate the relative abundance of each component. pharmacyjournal.info

Identity Confirmation:

The mass spectrum associated with the main chromatographic peak provides a molecular fingerprint that can be used to confirm the identity of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characterized by cleavages at bonds adjacent to the nitrogen atom and the hydroxyl group. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration. libretexts.org For amines, alpha-cleavage next to the nitrogen atom is a dominant process. libretexts.org The resulting mass spectrum can be compared with a library of known spectra or interpreted to deduce the structure. pharmacyjournal.info

Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems and Related Chromophores

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region.

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the two benzyl groups attached to the nitrogen atom. The benzene ring is a well-known chromophore that exhibits characteristic absorption bands in the UV region. researchgate.net These absorptions are due to π → π* electronic transitions within the aromatic rings. researchgate.net Proteins containing aromatic amino acids like phenylalanine, which contains a benzyl group, typically show absorption maxima around 257 nm. nih.gov

The presence of the non-bonding electrons on the nitrogen atom adjacent to the benzyl groups could also lead to n → π* transitions, although these are typically weaker than π → π* transitions. The exact position and intensity of the absorption bands can be influenced by the solvent environment. rsc.org

Hypothetical UV-Vis Absorption Data Table:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |

| ~258 - 265 | ~400 | π → π | Benzyl groups |

| ~200 - 220 | > 10,000 | π → π | Benzyl groups |

This table is predictive, based on the known absorption characteristics of similar aromatic systems. nih.govuleth.ca The weaker, longer-wavelength absorptions are characteristic of the benzene ring's fine structure, while the more intense absorption occurs at shorter wavelengths.

Computational Chemistry Approaches to 2 Dibenzylamino 4 Methyl 1 Pentanol Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to analyze its electronic characteristics. For a molecule with flexible side chains like 2-(Dibenzylamino)-4-methyl-1-pentanol, DFT can predict the most energetically favorable conformation. These calculations are typically performed using a basis set, such as 6-311G(d,p), which defines the mathematical functions used to describe the electronic orbitals. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For related compounds, DFT calculations have been used to determine these energy levels and predict their chemical behavior. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Compound This table presents hypothetical data based on typical values for similar organic molecules to illustrate the concept.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-rich and electron-poor species, respectively. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amino groups. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the wavelengths at which a molecule absorbs light. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to understand its photophysical properties. researchgate.netnih.gov For a compound containing aromatic rings like this compound, TD-DFT would be instrumental in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the benzyl (B1604629) groups.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements by systematically rotating the bonds and calculating the energy of each resulting structure. lumenlearning.comlibretexts.org This is particularly important for understanding how the molecule might interact with biological targets.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. researchgate.netresearchgate.net These simulations can reveal how the conformation of this compound changes in different environments, such as in a solvent or when interacting with other molecules. This information is crucial for understanding its behavior in solution and its potential biological activity. niscair.res.in

Reaction Pathway Elucidation and Transition State Theory Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states—the high-energy structures that connect reactants and products. A plausible synthetic route to this compound is the reductive amination of a suitable precursor. researchgate.netnsf.gov Using methods based on transition state theory, chemists can calculate the activation energies for each step in the proposed reaction mechanism. This allows for the prediction of reaction rates and the identification of the most likely pathway, providing valuable insights for optimizing synthetic procedures. colostate.edu

Hirshfeld Surface Analysis for Probing Intermolecular Interactions and Crystal Packing

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Structurally Analogous Compound This table presents hypothetical data based on typical values for similar organic molecules to illustrate the concept.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 8.3 |

| Other | 2.2 |

Applications of 2 Dibenzylamino 4 Methyl 1 Pentanol in Complex Molecule Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis of Advanced Organic Compounds

Chiral β-amino alcohols, such as 2-(Dibenzylamino)-4-methyl-1-pentanol, are fundamental to the field of asymmetric synthesis. nih.govdiva-portal.orgtcichemicals.comwestlake.edu.cn These compounds can be utilized as chiral auxiliaries, temporary stereodirecting groups that guide the formation of new stereocenters in a predictable manner. harvard.edu The stereochemical information embedded in the chiral auxiliary is transferred to the substrate during a chemical transformation, after which the auxiliary can be cleaved and potentially recycled.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available research, the broader class of N-protected amino alcohols is widely employed in diastereoselective reactions. sigmaaldrich.com For instance, related structures like pseudoephenamine are used in asymmetric alkylation reactions, yielding enantiomerically enriched carboxylic acids, aldehydes, and ketones with high diastereoselectivities. harvard.edu The general principle involves the formation of a chiral amide or ester, followed by a stereoselective reaction at a prochiral center, and subsequent removal of the auxiliary.

The effectiveness of such chiral auxiliaries is often evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High selectivities are crucial for the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer exhibits the desired therapeutic effect.

Table 1: Representative Asymmetric Reactions Using Chiral Amino Alcohol Derivatives

| Chiral Auxiliary/Ligand Type | Reaction Type | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral β-Amino Alcohol | Enantioselective Alkylation | Aldehyde | Secondary Alcohol | High e.e. | tcichemicals.com |

| Pseudoephenamine | Asymmetric Alkylation | Amide | α-Alkylated Amide | High d.e. | harvard.edu |

| N-Protected Amino Alcohol | Heterocyclization | N/A | Chiral Oxazolidinone | N/A | sigmaaldrich.com |

This table presents generalized data for the broader class of chiral amino alcohols due to the limited specific data for this compound.

Precursor in the Synthesis of Architecturally Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com Chiral amino alcohols are valuable starting materials for the enantioselective synthesis of these important structures, particularly piperidines and other related heterocycles. beilstein-journals.orgresearchgate.net

The synthesis of substituted piperidines, for example, can be achieved from chiral amino alcohols through a variety of synthetic strategies. One common approach involves the transformation of the amino alcohol into a suitable intermediate that can undergo intramolecular cyclization. For instance, a chiral amino alcohol can be converted into an epoxyaziridine, which can then react with α-amino esters to form trisubstituted piperidines. researchgate.net The stereochemistry of the final heterocyclic product is controlled by the chirality of the initial amino alcohol precursor.

While specific examples of the direct conversion of this compound to complex heterocycles are not readily found in the literature, its structural motifs are present in precursors for such syntheses. The dibenzylamino group serves as a protected amine, which can be deprotected at a later stage to participate in cyclization reactions. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Amino Alcohol Precursors

| Precursor Type | Heterocycle Formed | Key Reaction Step | Overall Yield | Reference |

| Chiral Epoxyaziridine (from amino alcohol) | Trisubstituted Piperidine | Ring-opening and Aminocyclization | Good | researchgate.net |

| Substituted Prolinol | 3-Hydroxypiperidine | Rearrangement | Good | nih.gov |

| N-Protected β-Amino Alcohol | Oxazolidinone | Heterocyclization | N/A | sigmaaldrich.com |

This table illustrates general synthetic routes from related amino alcohol precursors.

Development of Novel Organic Materials and Fine Chemicals

The unique structural and functional properties of chiral molecules are increasingly being harnessed for the development of advanced organic materials. researchgate.net Chiral amino acids and their derivatives, including amino alcohols, are attractive building blocks for the creation of functional materials due to their inherent chirality, biocompatibility, and the presence of functional groups capable of forming non-covalent interactions like hydrogen bonds. researchgate.netbeilstein-journals.org

These interactions can drive the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, and nanoparticles. The chirality of the building blocks can be translated to the macroscopic level, resulting in materials with unique chiroptical properties, which have potential applications in areas like enantioselective sensing, asymmetric catalysis, and nonlinear optics.

While research specifically detailing the use of this compound in this context is sparse, the general principles of using chiral amino alcohols for materials development are well-established. For example, chiral amino alcohols have been incorporated into polymers and supramolecular assemblies to induce helical structures and other chiral morphologies. researchgate.net

Intermediates in the Synthetic Routes to Analogue Compounds

In medicinal chemistry and drug discovery, the synthesis of analogue compounds is a crucial step in optimizing the biological activity and pharmacokinetic properties of a lead molecule. Chiral building blocks like this compound can serve as versatile intermediates in the synthesis of a series of related compounds.

The dibenzylamino and hydroxyl moieties can be chemically modified in various ways to generate a library of analogues. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The dibenzylamino group can be deprotected to a primary or secondary amine, which can then be further functionalized. nih.gov

This modular approach allows for the systematic variation of different parts of the molecule, enabling structure-activity relationship (SAR) studies. While specific SAR studies involving this compound are not prominent in the literature, the synthetic utility of chiral amino alcohols as intermediates for analogue synthesis is a common strategy in organic synthesis. researchgate.net

Q & A

Q. What structure-activity relationship (SAR) study frameworks are appropriate for evaluating substituent effects on target receptor binding?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl at C4) via Grignard addition .

- Binding Assays : Use surface plasmon resonance (SPR) to measure K values for analogs. Correlate with CoMFA models to identify steric/electrostatic drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.